Fmoc-Arg(Aloc)2-OH (CAS: 148893-34-9) is a highly specialized amino acid derivative utilized in solid-phase peptide synthesis (SPPS) [1]. It features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the alpha-amine and two allyloxycarbonyl (Aloc/Alloc) protecting groups on the guanidino side chain. The bis-Aloc protection provides complete masking of the highly basic and nucleophilic guanidine moiety, ensuring stability during repetitive SPPS cycles[1]. Crucially, the Aloc groups are orthogonal to both Fmoc and standard acid-labile protecting groups (such as tBu, Boc, and Pbf), allowing for selective removal via mild Palladium(0) catalysis [2]. This makes it an indispensable building block for the synthesis of complex peptide architectures, including cyclic, branched, and highly modified peptides where standard global deprotection strategies are insufficient [2].
Substituting Fmoc-Arg(Aloc)2-OH with the industry-standard Fmoc-Arg(Pbf)-OH fails when synthesizing peptides with acid-sensitive conjugates or when on-resin selective deprotection is required, as Pbf necessitates harsh trifluoroacetic acid (TFA) for removal [1]. Furthermore, during the TFA-mediated cleavage of Pbf, highly reactive sulfonyl electrophiles are generated, which frequently alkylate electron-rich residues like Tryptophan, severely degrading crude purity [1]. Attempting to use mono-Alloc protected Arginine (Fmoc-Arg(Alloc)-OH) as a cheaper orthogonal alternative also fails during the coupling phase; the incompletely masked guanidino group attacks the activated alpha-carboxyl group, leading to extensive delta-lactam formation and truncated sequences [2]. Only bis-Aloc protection successfully combines strict orthogonality with complete suppression of intramolecular side reactions[2].
Fmoc-Arg(Aloc)2-OH is specifically engineered for orthogonal deprotection, allowing the guanidino group to be unmasked using Pd(PPh3)4 and a scavenger (e.g., phenylsilane) under neutral conditions at room temperature [1]. In contrast, the standard Fmoc-Arg(Pbf)-OH requires extended treatment (1-2 hours) with high concentrations of TFA (90-95%) for side-chain deprotection [1]. This 0% TFA requirement for Aloc removal prevents the degradation of acid-labile moieties (such as certain fluorophores, lipids, or glycosylations) that would be destroyed by the Pbf cleavage cocktail [2].
| Evidence Dimension | Acid concentration required for side-chain deprotection |
| Target Compound Data | 0% TFA (Neutral Pd(0) catalysis) |
| Comparator Or Baseline | Fmoc-Arg(Pbf)-OH (>90% TFA) |
| Quantified Difference | Complete elimination of strong acid exposure during selective deprotection |
| Conditions | On-resin side-chain deprotection in standard SPPS workflows |
Enables the procurement of a viable precursor for synthesizing delicate peptide conjugates that cannot survive standard TFA-based global cleavage.
During the activation of the alpha-carboxyl group, Arginine derivatives are prone to intramolecular attack by the guanidino nitrogen, forming an unreactive delta-lactam [1]. Bis-Aloc protection in Fmoc-Arg(Aloc)2-OH completely masks the nucleophilicity of the guanidino group, reducing lactam formation to <1%[1]. When compared to mono-Alloc (Fmoc-Arg(Alloc)-OH) or unprotected Arginine, which can exhibit 10-30% lactamization depending on the coupling reagents used (e.g., DIC/Oxyma or HATU), the bis-protected variant ensures near-quantitative coupling yields[2].
| Evidence Dimension | Rate of delta-lactam formation during activation |
| Target Compound Data | <1% lactamization |
| Comparator Or Baseline | Mono-Alloc or unprotected Arg (10-30% lactamization) |
| Quantified Difference | >90% reduction in intramolecular side reactions |
| Conditions | Standard SPPS carboxyl activation (e.g., HATU/DIEA in DMF) |
Maximizes coupling efficiency and prevents the accumulation of difficult-to-separate truncated impurities, directly lowering downstream purification costs.
The cleavage of standard sulfonyl-based protecting groups (like Pbf or Pmc) generates highly reactive sulfonyl cations[1]. Despite the use of complex scavenger cocktails (e.g., Reagent K), these electrophiles frequently alkylate electron-rich residues like Tryptophan and Tyrosine, often resulting in 5-15% irreversible side-products in Trp-rich sequences [1]. Because the deprotection of Fmoc-Arg(Aloc)2-OH relies on allyl transfer rather than sulfonyl cleavage, it generates 0% sulfonyl electrophiles, completely eliminating this specific class of alkylation artifacts and significantly improving the crude purity of the synthesized peptide[2].
| Evidence Dimension | Formation of irreversible sulfonyl-alkylated Trp/Tyr impurities |
| Target Compound Data | 0% (No sulfonyl groups present) |
| Comparator Or Baseline | Fmoc-Arg(Pbf)-OH (5-15% alkylation in Trp-rich sequences) |
| Quantified Difference | 100% elimination of sulfonyl-adduct impurities |
| Conditions | Global deprotection of Trp-containing peptides |
Drastically improves the yield and crude purity of complex, Trp-rich peptides, simplifying industrial scale-up and HPLC purification.
Because the Aloc groups can be selectively removed with Pd(0) while the peptide remains anchored to the resin and other side-chains remain protected by acid-labile groups (like tBu or Boc), Fmoc-Arg(Aloc)2-OH is a direct structural solution for synthesizing cyclic peptides [1]. It allows for the selective exposure of the Arginine side chain for complex on-resin modifications or head-to-tail cyclization strategies without triggering premature global cleavage[1].
For peptides conjugated to acid-labile fluorophores, lipids, or delicate glycosylations, standard TFA cleavage of Pbf is destructive [2]. Fmoc-Arg(Aloc)2-OH allows the Arginine residue to be deprotected under exceptionally mild, neutral conditions, preserving the integrity of the sensitive conjugate and ensuring high final yields of the intact molecule [2].
In sequences containing multiple Tryptophan or Tyrosine residues, the use of Pbf-protected Arginine often leads to significant yield losses due to irreversible sulfonyl alkylation[3]. Substituting with Fmoc-Arg(Aloc)2-OH bypasses the generation of sulfonyl electrophiles entirely, making it a targeted procurement substitution for maximizing the crude purity of these challenging sequences [3].